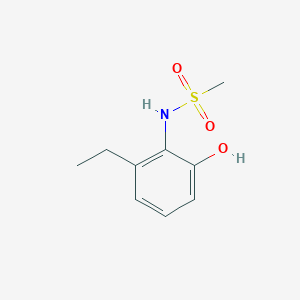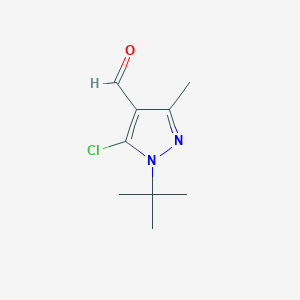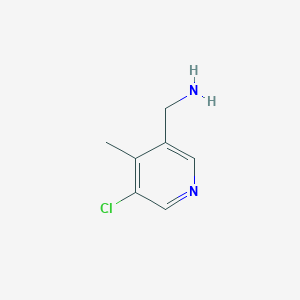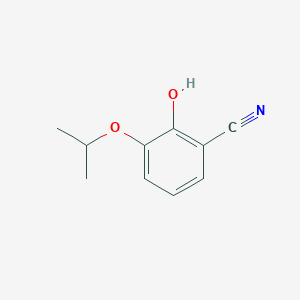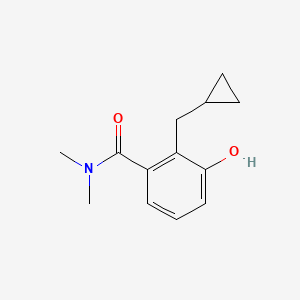
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide is an organic compound that features a cyclopropylmethyl group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide typically involves the introduction of the cyclopropylmethyl group to the benzamide core. One common method is through the use of cyclopropylmethyl bromide in a nucleophilic substitution reaction with a benzamide derivative. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropylmethyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Cyclopropylmethyl bromide in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an amine from the carbonyl group.
Substitution: Introduction of various functional groups in place of the cyclopropylmethyl group.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of specific biochemical pathways. The hydroxyl and dimethyl groups can also contribute to the compound’s overall activity by influencing its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopropylmethyl)-3-hydroxybenzamide
- N,N-Dimethyl-3-hydroxybenzamide
- 2-(Cyclopropylmethyl)-N,N-dimethylbenzamide
Uniqueness
2-(Cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropylmethyl and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups in a single molecule can result in distinct properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-14(2)13(16)10-4-3-5-12(15)11(10)8-9-6-7-9/h3-5,9,15H,6-8H2,1-2H3 |
InChI-Schlüssel |
SYRFDKBDNVBQAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


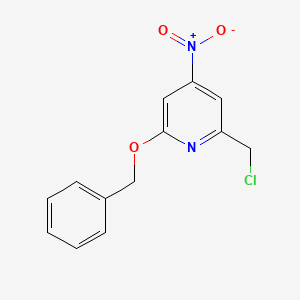
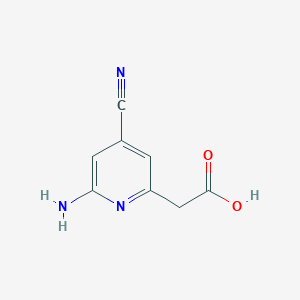

![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
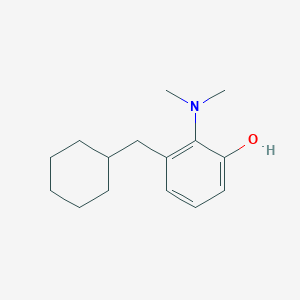
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)

